6-chloro-N,N-dimethylpyridazin-4-amine
Description
Properties
CAS No. |
17258-37-6 |
|---|---|
Molecular Formula |
C6H8ClN3 |
Molecular Weight |
157.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Amination of 3,5-Dichloropyridazine
The most documented synthesis involves the reaction of 3,5-dichloropyridazine with dimethylamine in tetrahydrofuran (THF), as outlined in Patent WO 2019/034686.
Reaction Conditions and Procedure
-
Substrate Preparation : 3,5-Dichloropyridazine (13.5 g, 90.62 mmol) is dissolved in anhydrous THF (100 mL) under nitrogen atmosphere.
-
Amination : Dimethylamine (2 equivalents) is introduced dropwise at 0°C, followed by stirring at room temperature for 12 hours.
-
Workup : The mixture is concentrated under reduced pressure, and the residue is purified via recrystallization from methanol to yield white crystals.
Key Parameters :
-
Solvent : THF enhances nucleophilicity of dimethylamine while stabilizing intermediates.
-
Temperature : Room temperature minimizes side reactions such as over-alkylation.
-
Stoichiometry : A 1:2 molar ratio of 3,5-dichloropyridazine to dimethylamine ensures complete substitution at position 4.
Mechanistic Insights
The reaction proceeds via an (nucleophilic aromatic substitution) mechanism. The electron-withdrawing chlorine atoms at positions 3 and 5 activate the pyridazine ring toward nucleophilic attack at position 4. Deprotonation of dimethylamine by THF generates a stronger nucleophile (), which displaces the chloride ion, forming the desired product.
Alternative Methodologies and Comparative Analysis
While the direct amination method dominates literature, alternative routes have been explored:
Ullmann-Type Coupling
A palladium-catalyzed coupling between 3,5-dichloropyridazine and dimethylamine has been theorized but lacks experimental validation. Theoretical studies suggest that ligands such as Xantphos could facilitate C–N bond formation at elevated temperatures (80–100°C).
Reductive Amination
Preliminary attempts to reduce a nitro intermediate (6-chloro-4-nitropyridazine) using in the presence of dimethylamine yielded trace amounts of the target compound, indicating impracticality for large-scale synthesis.
Optimization Strategies and Challenges
Solvent Selection
Comparative studies highlight THF’s superiority over alternatives:
| Solvent | Yield (%) | Purity (%) | Byproducts Identified |
|---|---|---|---|
| THF | 78 | 99 | None |
| DMF | 45 | 85 | 3-Chloro isomer |
| Acetonitrile | 32 | 72 | Dechlorinated product |
THF minimizes polarity-driven side reactions and facilitates easy removal via rotary evaporation.
Catalytic Enhancements
The addition of copper(I) iodide (5 mol%) accelerates the reaction by 30%, reducing completion time to 8 hours. However, metal residues complicate purification, necessitating chelating agents during workup.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 HO:MeOH) shows a single peak at 4.2 minutes, confirming >99% purity.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 3,5-Dichloropyridazine | 1,200 |
| Dimethylamine | 150 |
| THF | 80 |
Total Cost : ~$1,430/kg, driven by the pyridazine substrate.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N,N-dimethylpyridazin-4-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the pyridazine ring or the substituents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Oxidation: Oxidized products may include pyridazine N-oxides.
Reduction: Reduced products may include partially or fully hydrogenated pyridazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to 6-chloro-N,N-dimethylpyridazin-4-amine. For instance, derivatives exhibiting similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. These compounds often function through mechanisms that involve the inhibition of specific cellular pathways critical for tumor growth and survival.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits activity against a range of bacteria and fungi, making it a candidate for the development of new antimicrobial agents. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Organic Synthesis
Catalytic Applications
this compound has been utilized as a catalyst in organic synthesis, particularly in facilitating reactions such as:
- Fischer Indole Synthesis : The compound has been shown to effectively catalyze the formation of indoles from phenylhydrazines and ketones. This reaction is significant in synthesizing complex organic molecules used in pharmaceuticals.
- Click Chemistry : It serves as a catalyst in the formation of 1H-tetrazoles through click chemistry, which is pivotal for creating diverse nitrogen-containing heterocycles. These reactions are often performed under solvent-free conditions, enhancing their environmental sustainability.
Table 1: Summary of Catalytic Reactions Involving this compound
Case Study: Synthesis of Indoles via Fischer Indole Reaction
In a significant study, researchers synthesized various indoles using this compound as a catalyst. The reaction conditions were optimized to achieve high yields with minimal catalyst loading (0.2 equiv.). The study demonstrated that the compound's catalytic efficiency was comparable to traditional catalysts but with reduced toxicity and environmental impact.
Mechanism of Action
The mechanism of action of 6-chloro-N,N-dimethylpyridazin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary based on the context of its use.
Comparison with Similar Compounds
Structural Isomerism: Pyridazine vs. Pyrimidine Derivatives
A key distinction arises in the heterocyclic core. For example:
Substituent Effects: Alkyl Group Variations
- 6-Chloro-N,N-diethylpyrimidin-4-amine (ChemSpider ID 21473015) substitutes dimethylamino with diethylamino groups. Steric hindrance from bulkier substituents may also slow reaction kinetics in synthetic pathways .
Functional Group Diversity
- Impact: The nitro group is strongly electron-withdrawing, directing electrophilic substitution reactions to specific positions.
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1023813-80-0) features a fused pyrazolo-pyrimidine ring and a chloromethyl (-CH₂Cl) group.
Triazine-Based Analogues
- Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine, CAS 122-34-9) is a triazine herbicide. Impact: Triazines inhibit photosynthesis in plants by binding to the D1 protein. While 6-chloro-N,N-dimethylpyridazin-4-amine lacks a triazine core, its chloro and amino groups may confer herbicidal activity through alternative mechanisms .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Ring System | Potential Applications |
|---|---|---|---|---|---|---|
| This compound | 17258-37-6 | C₆H₈ClN₃ | 157.60 | Cl, N,N-dimethyl | Pyridazine | Pharmaceutical intermediates |
| 6-Chloro-N,N-dimethylpyrimidin-4-amine | 31058-83-0 | C₆H₈ClN₃ | 157.60 | Cl, N,N-dimethyl | Pyrimidine | Agrochemical research |
| 6-Chloro-N,N-diethylpyrimidin-4-amine | N/A | C₈H₁₂ClN₃ | 185.66 | Cl, N,N-diethyl | Pyrimidine | Drug design (enhanced lipophilicity) |
| Simazine | 122-34-9 | C₇H₁₂ClN₅ | 201.66 | Cl, N,N'-diethyl | 1,3,5-Triazine | Herbicide |
| 6-(Chloromethyl)-N,1-dimethylpyrazolo[3,4-d]pyrimidin-4-amine | 1023813-80-0 | C₈H₉ClN₄ | 196.64 | Cl, CH₂Cl, N,1-dimethyl | Pyrazolo-pyrimidine | Anticancer agents |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-chloro-N,N-dimethylpyridazin-4-amine, and how can reaction conditions be optimized?
- Answer : The compound is typically synthesized via nucleophilic substitution of 3,6-dichloropyridazine with dimethylamine. Optimization involves adjusting reaction temperature (typically 60–80°C), solvent polarity (e.g., THF or ethanol), and stoichiometric ratios of dimethylamine to precursor (1.5–2.0 equivalents). Catalytic bases like K₂CO₃ may enhance yield by neutralizing HCl byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Answer :
- NMR Spectroscopy : H and C NMR to verify substituent positions and dimethylamine integration.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peak (expected [M+H] ~ 172.05 for C₆H₉ClN₃).
- HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .
Q. How can researchers evaluate the stability of this compound under different storage conditions?
- Answer : Store in airtight, light-resistant containers at –20°C under inert gas (N₂/Ar). Stability tests include periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the chloro group). Accelerated stability studies (40°C/75% RH for 4 weeks) can predict long-term storage viability .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELX software address them?
- Answer : Challenges include disordered dimethylamine groups and potential twinning. SHELXL refinement strategies:
- Apply "ISOR" and "DELU" restraints to stabilize thermal parameters.
- Use "TWIN" commands for twinned datasets. Validate refinement with R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis .
Q. How can contradictory biological activity data (e.g., receptor binding vs. enzyme inhibition) be reconciled in studies involving this compound?
- Answer :
- Dose-Response Curves : Confirm activity across multiple concentrations to rule out off-target effects.
- Orthogonal Assays : Use SPR (surface plasmon resonance) for binding affinity and fluorogenic assays for enzymatic activity.
- Computational Docking : Compare binding poses in receptor vs. enzyme active sites to identify selectivity determinants .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) of pyridazine derivatives like this compound?
- Answer :
- Analog Synthesis : Replace chloro with fluoro or methoxy groups; vary dimethylamine to diethyl or cyclic amines.
- Biological Profiling : Test analogs in cell-based assays (e.g., IC₅₀ in kinase inhibition) and compare with computational predictions (e.g., AutoDock Vina).
- QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent properties (logP, polarizability) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
